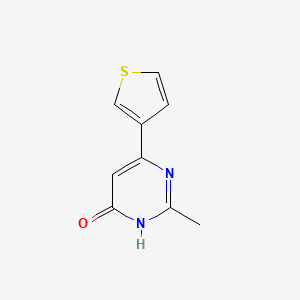

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol

Description

Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical Discovery

The pyrimidine ring is a fundamental building block in nature and medicinal chemistry. researchgate.net As an essential component of nucleic acids (cytosine, thymine, and uracil), it plays a critical role in genetic processes. nih.gov This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" that can readily interact with various enzymes and receptors within the cell.

The versatility of the pyrimidine ring allows for extensive structural modifications, leading to a wide array of pharmacological activities. nih.gov Pyrimidine derivatives are known to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov This broad spectrum of activity has led to the development of numerous FDA-approved drugs that incorporate this heterocyclic system. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

| Drug Name | Therapeutic Application |

|---|---|

| Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (HIV) |

| Sulfadiazine | Antibacterial |

| Minoxidil | Antihypertensive (Vasodilator) |

| Barbiturates | Sedative-hypnotics |

Role of Thiophene (B33073) Moieties in Bioactive Compounds

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is another "privileged pharmacophore" in medicinal chemistry. nih.gov It is a component of numerous synthetic and naturally occurring compounds with a wide range of biological effects. nih.gov Thiophene derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant agents. nih.gov

| Drug Name | Therapeutic Use |

|---|---|

| Clopidogrel | Antiplatelet Agent |

| Tiotropium Bromide | Anticholinergic (COPD) |

| Olanzapine | Antipsychotic |

| Sertaconazole | Antifungal |

| Tiaprofenic acid | Anti-inflammatory (NSAID) nih.gov |

Overview of Pyrimidin-4-ol Structures in Chemical Biology

The pyrimidin-4-ol core, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, is a key structural motif in a variety of biologically active compounds. This scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.net The presence of both hydrogen bond donors and acceptors allows molecules containing this core to interact effectively with biological macromolecules.

Derivatives of pyrimidin-4-ol have been investigated for a range of biological activities. For instance, certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been synthesized and evaluated for their effects on plant growth. researchgate.net In the context of human health, the related pyrimidinone structure is found in inhibitors of dipeptidyl peptidase IV (DPP-4), which are used in the treatment of type 2 diabetes. acs.org The reactivity of the hydroxyl group and the pyrimidine ring itself allows for further chemical modifications to optimize biological activity.

Research Significance of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol within Heterocyclic Chemistry

While specific research dedicated exclusively to this compound is limited in publicly available literature, its chemical structure suggests significant potential for investigation within medicinal and heterocyclic chemistry. This compound is a hybrid molecule that combines three distinct and pharmacologically relevant moieties: a pyrimidin-4-ol core, a methyl group at the 2-position, and a thiophen-3-yl group at the 6-position.

Given the diverse bioactivities of both pyrimidines and thiophenes, this compound represents a logical candidate for screening in various drug discovery programs, particularly in areas such as oncology, infectious diseases, and inflammation. Its synthesis and biological evaluation would contribute valuable data to the structure-activity relationships of pyrimidine-thiophene hybrids.

| Property | Value |

|---|---|

| CAS Number | 1412957-89-1 molcore.com001chemical.comchemicalbook.comarctomsci.com |

| Molecular Formula | C9H8N2OS molcore.com001chemical.com |

| Molecular Weight | 192.24 g/mol molcore.com001chemical.com |

| Synonyms | 4-hydroxy-2-methyl-6-(3-thienyl)pyrimidine chemicalbook.com |

Properties

IUPAC Name |

2-methyl-4-thiophen-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNMJJVYAMIBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methyl 6 Thiophen 3 Yl Pyrimidin 4 Ol and Its Analogs

Established Synthetic Pathways for Pyrimidine-Thiophene Compounds

The construction of pyrimidine-thiophene scaffolds can be achieved through several well-established synthetic routes. These methods, including multi-component reactions, cyclization reactions, Knoevenagel condensation, and the Gewald reaction, offer versatile approaches to this class of compounds.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate molecular diversity. For the synthesis of thiophene (B33073) and pyrimidine (B1678525) derivatives, MCRs have been successfully employed. For instance, a three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and urea (B33335) or N-methylurea can lead to the formation of pyrimidine derivatives. nih.gov While not directly yielding a thiophene-pyrimidine hybrid, this showcases the utility of MCRs in constructing the pyrimidine core. Another example involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base, which is a hallmark of the Gewald reaction for thiophene synthesis and can be extended into a multi-component sequence to build thienopyrimidine scaffolds.

A notable MCR approach involves the reaction of cyclohexan-1,3-dione to synthesize fused pyran, pyridine, and thiophene derivatives, highlighting the versatility of MCRs in generating diverse heterocyclic systems. researchgate.net The synthesis of pyridine-thiophene clubbed pyrimidine hybrids has also been achieved through a multi-component approach, demonstrating the power of this strategy in creating complex molecular architectures. researchgate.net

Table 1: Examples of Multi-component Reactions in Heterocyclic Synthesis

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Triphenylphosphine, Dialkyl acetylenedicarboxylates, Urea/N-methylurea | Pyrimidine derivatives | Formation of stabilized phosphoranes followed by cyclization. | nih.gov |

| Ketone, Activated nitrile, Sulfur | 2-Aminothiophenes (Gewald reaction) | Can be integrated into a one-pot synthesis of thienopyrimidines. | nih.gov |

| Cyclohexan-1,3-dione and other reagents | Fused Pyran, Pyridine, Thiophene | Demonstrates versatility in accessing various heterocycles. | researchgate.net |

Cyclization Reactions in Pyrimidine Annulation

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including pyrimidines. These reactions involve the formation of a ring from a linear or branched precursor. In the context of pyrimidine-thiophene synthesis, cyclization is often the key step in forming the pyrimidine ring onto a pre-existing thiophene scaffold or vice versa.

One common method involves the cyclocondensation of a chalcone (B49325) with an amidine. For example, thiophene-bearing chalcones, prepared by the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a thiophene-2-carbaldehyde, can be cyclized with urea or other amidines to yield thiophene-bearing pyrimidine derivatives. pnrjournal.comresearchgate.net This approach allows for the introduction of a variety of substituents on both the pyrimidine and thiophene rings.

Another strategy involves the use of β-formyl enamides, which can undergo samarium chloride-catalyzed cyclization with urea to form the pyrimidine ring. researchgate.net Furthermore, ethyl 4-acetamido- and 4-benzamido-thiophene-3-carboxylates have been cyclized to form 2-substituted thieno[3,4-d]pyrimidin-4-ones through an intermediate oxazinone. nih.gov

Table 2: Examples of Cyclization Reactions for Pyrimidine Synthesis

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Thiophene-bearing chalcone | Urea/Guanidine | Thiophene-bearing pyrimidine | pnrjournal.comnih.gov |

| β-Formyl enamide | Urea, SmCl₃ | Pyrimidine | researchgate.net |

| Ethyl 4-acetamido-thiophene-3-carboxylate | Ammonia | 2-Methyl-thieno[3,4-d]pyrimidin-4-one | nih.gov |

Knoevenagel Condensation in Thiophene-Pyrimidine Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov This reaction is a powerful tool for C-C bond formation and is often a key step in the synthesis of more complex molecules, including heterocyclic systems.

In the context of thiophene-pyrimidine synthesis, the Knoevenagel condensation can be used to prepare crucial intermediates. For example, the reaction of a thiophene aldehyde with an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can generate a vinylidene or enone intermediate. These intermediates can then undergo further reactions, such as cyclization, to form the desired pyrimidine ring. The reaction of pregnenolone (B344588) with cyanoacetylhydrazine exemplifies a Knoevenagel condensation leading to intermediates for thiophene and thieno[2,3-d]pyrimidine (B153573) synthesis. pnrjournal.com

The synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives has been achieved via a Knoevenagel condensation reaction, demonstrating the direct applicability of this reaction in linking the two heterocyclic systems. nih.gov

Gewald Reaction for Thienopyrimidine Scaffolds

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction is one of the most versatile and widely used methods for the synthesis of thiophenes.

The 2-aminothiophene products of the Gewald reaction are excellent precursors for the synthesis of thieno[2,3-d]pyrimidines, which are fused analogs of the target compound. The amino and ester or nitrile groups on the thiophene ring are perfectly positioned to undergo cyclization with various one-carbon synthons (like formamide (B127407) or orthoesters) or with amidines to form the fused pyrimidine ring. nih.gov

For instance, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, a product of the Gewald reaction, can be used as a key precursor for the synthesis of various fused heterocyclic derivatives, including pyrimidines. nih.gov The synthesis of novel 3-acetyl-2-aminothiophenes has also been achieved using a modified Gewald reaction. mdpi.com

Table 3: Overview of the Gewald Reaction in Thienopyrimidine Synthesis

| Reactants | Intermediate | Final Product | Key Features | Reference |

|---|---|---|---|---|

| Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene-3-carboxylate | Thieno[2,3-d]pyrimidin-4-one | Versatile synthesis of the thiophene core. | nih.gov |

| Cyclohexanone, Malononitrile, Sulfur | 2-Amino-3-cyano-tetrahydrobenzothiophene | Fused Thienopyrimidines | Provides access to complex fused systems. | nih.gov |

Targeted Synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol Core Structure

The synthesis of the specific target molecule, this compound, requires a strategic combination of reactions to assemble the substituted pyrimidine ring attached to the thiophene-3-yl moiety. A plausible and efficient approach involves the cyclocondensation of a suitable thiophene-containing precursor with acetamidine (B91507).

Precursor Synthesis and Intermediate Derivatization

A key precursor for the synthesis of this compound is a β-ketoester or a related three-carbon synth on bearing a thiophen-3-yl group. One such precursor is ethyl 3-(thiophen-3-yl)-3-oxopropanoate. This intermediate can be synthesized through a Claisen condensation of 3-acetylthiophene (B72516) with diethyl carbonate in the presence of a strong base like sodium ethoxide.

Alternatively, a thiophene-containing chalcone can serve as a precursor. The synthesis of such chalcones can be achieved through a Claisen-Schmidt condensation of 3-acetylthiophene with a suitable aldehyde. pnrjournal.com However, for the target molecule, a more direct route from a β-dicarbonyl compound is generally more efficient.

Another potential precursor is 3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, an enaminone. This can be prepared from 3-acetylthiophene and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). These enaminones are versatile intermediates that can react with amidines to form pyrimidines.

Once the key thiophene-containing precursor is synthesized, the final cyclization step to form the this compound core can be achieved by reacting it with acetamidine hydrochloride in the presence of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol (B145695). The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl groups of the precursor, followed by cyclization and dehydration to afford the desired pyrimidin-4-ol.

The synthesis of related 6-methyl-pyrimidin-4-ol derivatives has been reported, providing a basis for this synthetic strategy. researchgate.net For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is synthesized from thiourea (B124793) and an acetoacetic ester, showcasing the general principle of pyrimidine ring formation from a β-dicarbonyl equivalent and an amidine-like component. japsonline.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of 6-aryl-substituted pyrimidin-4-ones, including the thiophene analog, is highly dependent on the optimization of reaction parameters. The Biginelli reaction and similar cyclocondensation strategies are central to forming the pyrimidine ring. The yield of these reactions is significantly influenced by the choice of catalyst, solvent, and temperature.

Catalyst Selection: Acid catalysis is fundamental to the Biginelli condensation. While classical methods employed strong mineral acids like HCl, contemporary approaches utilize a variety of catalysts to improve yields and simplify workup procedures. Lewis acids (e.g., ZnCl₂, FeCl₃, AlCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have proven effective. acs.org The choice of catalyst can impact reaction times and yields; for instance, p-toluenesulfonic acid has been shown to produce high yields in shorter reaction times compared to other catalysts like I₂ or NH₄OAc. acs.org The amount of catalyst is also critical, as insufficient amounts can lead to lower yields, while an excess may not offer any significant advantage and can complicate product purification. nih.gov

Solvent Effects: The polarity of the solvent plays a crucial role in reaction efficiency. Polar solvents, particularly ethanol, are often favored and have been shown to provide the best results, leading to higher yields and shorter reaction times. acs.orgnih.gov Aprotic solvents such as DCM, DMF, and THF, or nonpolar solvents, generally result in lower yields. wikipedia.org In some cases, solvent-free conditions, often combined with microwave irradiation, have been developed as an environmentally benign alternative that can reduce reaction times and improve yields. bhu.ac.in The use of mixed solvent systems, such as a water and ethanol mixture, has also been reported to enhance the synthesis of certain pyrimidine derivatives. wikipedia.org

Temperature and Reaction Time: Reaction temperature is another key variable. While some reactions can proceed at room temperature, they often suffer from very slow reaction rates. rsc.org Heating, typically to reflux, is commonly employed to accelerate the reaction and improve yields. nih.gov The optimal temperature and time are interdependent and must be determined for each specific substrate combination. For example, a study optimizing the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones found that the maximum yield was achieved at 90°C for 30 minutes in water with 20 mol% HCl. brainly.in

The following table summarizes the influence of various reaction conditions on the yield of pyrimidine derivatives based on generalized findings from Biginelli-type reactions.

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst | p-Toluene Sulphonic Acid (PTSA) | High Yield, Short Reaction Time | acs.org |

| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Moderate to Good Yields | acs.org | |

| No Catalyst / Weak Catalyst | Low Yield, Long Reaction Time | rsc.org | |

| Solvent | Ethanol (Polar, Protic) | High Yield | acs.orgnih.gov |

| DMF, THF (Polar, Aprotic) | Lower Yields | acs.orgwikipedia.org | |

| Solvent-Free (Microwave) | Good to Excellent Yields, Reduced Time | bhu.ac.in | |

| Temperature | Room Temperature | Very Slow Reaction, Low Yield | rsc.org |

| Reflux / 80-100°C | Increased Rate, High Yield | nih.govbrainly.in |

Derivatization and Functionalization Strategies for this compound Derivatives

Once the core this compound scaffold is synthesized, further derivatization is essential for exploring its structure-activity relationships. Functionalization can be targeted at the pyrimidine ring or the thiophene moiety.

Substitution at Pyrimidine Ring Positions

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgslideshare.net The 4-hydroxyl group of the pyrimidin-4-ol is a key handle for derivatization.

Modification at C4: The hydroxyl group at the C4 position can be converted into a better leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). researchgate.net This resulting 4-chloropyrimidine (B154816) is a versatile intermediate for introducing a wide range of substituents. It readily reacts with various nucleophiles, including primary and secondary amines, to yield 4-amino-substituted pyrimidines. researchgate.netchemrxiv.org Similarly, reaction with alkoxides can produce 4-alkoxy derivatives.

Modification at C2 and C6: While the target compound has a methyl group at C2 and a thiophene at C6, analogs can be synthesized with different substituents at these positions. The C2 position can be functionalized, for example, by starting with 2-thiouracil (B1096) derivatives, where the thio group can be alkylated to give 2-(alkylthio)pyrimidines or displaced by amines. encyclopedia.pub

O- and N-Alkylation: Direct alkylation of the pyrimidin-4-ol is also possible. The molecule exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, allowing for reactions at both the oxygen and ring nitrogen atoms. O-alkylation can be achieved by converting the pyrimidinol to its sodium salt followed by reaction with an alkyl halide, yielding O-substituted derivatives. encyclopedia.pub

Modifications of the Thiophene Moiety

The thiophene ring offers additional sites for functionalization. Compared to benzene (B151609), the thiophene ring is more electron-rich and thus more reactive towards electrophilic substitution. uomustansiriyah.edu.iqnumberanalytics.com

Electrophilic Aromatic Substitution: Electrophilic substitution on thiophene typically occurs at the C2 (α) position, which is the most nucleophilic. uomustansiriyah.edu.iq Common electrophilic substitution reactions include:

Halogenation: Bromination can be carried out using bromine in the presence of a catalyst to introduce a bromine atom onto the thiophene ring. numberanalytics.com

Nitration: Nitration can be achieved with a mixture of nitric and sulfuric acids to yield nitrothiophene derivatives. numberanalytics.com

Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid catalyst introduces an acyl group, typically at the position ortho to the sulfur atom. numberanalytics.com

Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide powerful tools for modifying the thiophene moiety. If a halogen atom is introduced onto the thiophene ring (e.g., via bromination), it can serve as a handle for Suzuki or Stille couplings to form new carbon-carbon bonds with various aryl or vinyl partners. rsc.org More advanced methods even allow for the direct C-H functionalization of the thiophene ring, bypassing the need for pre-halogenation and offering a more atom-economical route to biaryl compounds. rsc.orgresearchgate.net

Development of Fused Ring Systems (e.g., Thieno[2,3-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines) Based on Pyrimidine-Thiophene Frameworks

The pyrimidine-thiophene framework is a key precursor for the synthesis of bicyclic and tricyclic fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Thieno[2,3-d]pyrimidines: The most common strategy for synthesizing the thieno[2,3-d]pyrimidine scaffold starts with a suitably functionalized 2-aminothiophene. wikipedia.org These precursors are often prepared via the Gewald multicomponent reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur. acs.orgmdpi.com The resulting 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylate can then undergo cyclization to form the fused pyrimidine ring.

Common cyclization methods include:

Reaction with formamide or a mixture of ammonium (B1175870) formate (B1220265) and formamide to yield thieno[2,3-d]pyrimidin-4-ones. wikipedia.org

Reaction with chloroformamidine (B3279071) hydrochloride to afford 4-aminothieno[2,3-d]pyrimidines. pharmaguideline.com

Reaction with trifluoroacetic acid (TFA) in the presence of POCl₃ to yield 4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidines. wikipedia.org

Pyrrolo[2,3-d]pyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines, which are bioisosteres of purines, often involves building the pyrrole (B145914) ring onto a pre-existing pyrimidine. However, strategies starting from substituted pyrimidines are also employed. For instance, a 6-halopyrimidine can undergo a Sonogashira coupling with a terminal alkyne. researchgate.net The resulting 6-alkynylpyrimidine intermediate can then be subjected to intramolecular cyclization conditions, often catalyzed by transition metals, to form the fused pyrrole ring, yielding the pyrrolo[2,3-d]pyrimidine core. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Thiophen 3 Yl Pyrimidin 4 Ol and Its Derivatives

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol, the IR spectrum provides key insights into its molecular structure, particularly confirming the presence of hydroxyl, methyl, and the heterocyclic ring systems.

The structure of this compound allows for keto-enol tautomerism, meaning it can exist in both the pyrimidin-4-ol (enol) form and a pyrimidin-4(3H)-one (keto) form. This tautomerism significantly influences the IR spectrum.

Key vibrational bands expected for this compound are:

O-H and N-H Stretching: Due to the enol-keto tautomerism and potential for intermolecular hydrogen bonding, broad absorption bands are expected in the 3400-2500 cm⁻¹ region. The O-H stretch of the enol form and the N-H stretch of the keto form contribute to this region.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene (B33073) and pyrimidine (B1678525) rings typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl group is observed in the 2950-2850 cm⁻¹ range.

C=O Stretching: The keto tautomer, 2-Methyl-6-(thiophen-3-yl)pyrimidin-4(3H)-one, would exhibit a strong absorption band corresponding to the carbonyl (C=O) group, typically in the range of 1700-1650 cm⁻¹. The exact frequency can be lowered by hydrogen bonding and conjugation. d-nb.info

C=N and C=C Stretching: The pyrimidine and thiophene rings contain C=N and C=C bonds, which give rise to a series of characteristic absorption bands in the 1650-1400 cm⁻¹ region. d-nb.info

Ring Vibrations: The characteristic vibrations of the thiophene ring are also expected in the fingerprint region.

The table below summarizes the anticipated IR absorption bands for the key functional groups.

| Functional Group | Tautomeric Form | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl/Amide (O-H / N-H) | Both | 3400 - 2500 (broad) | Stretching |

| Aromatic C-H | Both | 3100 - 3000 | Stretching |

| Aliphatic C-H (Methyl) | Both | 2950 - 2850 | Stretching |

| Carbonyl (C=O) | Keto | 1700 - 1650 | Stretching |

| Imine/Alkene (C=N / C=C) | Both | 1650 - 1400 | Stretching |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) analysis of a suitable crystal of this compound would yield an unambiguous structural determination. mdpi.com This technique can confirm which tautomer (the -ol or -one form) is present in the solid state. scielo.org.za The analysis provides precise measurements of the distances between atoms (bond lengths) and the angles between adjacent bonds (bond angles).

While specific crystallographic data for this compound is not publicly available, the expected bond lengths and angles can be inferred from published structures of related thiophene and pyrimidine derivatives. researchgate.netresearchgate.net For instance, the C-S bonds within the thiophene ring are typically around 1.70-1.73 Å. In the pyrimidine ring, C-N bond lengths are generally in the range of 1.32-1.38 Å, indicating partial double bond character. The C-O bond length would be a key indicator of the tautomeric form; a C-O single bond (enol form) is longer (approx. 1.36 Å) than a C=O double bond (keto form, approx. 1.23 Å).

The table below presents representative bond lengths and angles expected for this compound based on similar reported structures.

| Parameter Type | Bond/Angle | Expected Value (Å or °) |

| Bond Length | Thiophene C-S | ~1.72 Å |

| Bond Length | Thiophene C=C | ~1.37 Å |

| Bond Length | Thiophene C-C | ~1.42 Å |

| Bond Length | Pyrimidine C-N | ~1.34 Å |

| Bond Length | Pyrimidine C=N | ~1.32 Å |

| Bond Length | Pyrimidine C-C | ~1.39 Å |

| Bond Length | Pyrimidine C-O (enol) / C=O (keto) | ~1.36 Å / ~1.23 Å |

| Bond Angle | C-S-C in Thiophene | ~92° |

| Bond Angle | C-N-C in Pyrimidine | ~116° |

| Bond Angle | N-C-N in Pyrimidine | ~128° |

This rotation determines whether the molecule adopts a planar or a twisted conformation. nih.gov A torsion angle close to 0° or 180° would indicate a relatively planar arrangement, which could be favored by extended π-conjugation between the two rings. A significant deviation from planarity would suggest steric hindrance between atoms on the two rings. nih.gov The inter-planar angle between the two rings is a direct consequence of this torsion angle. researchgate.net Analysis of related structures shows that the dihedral angle between such linked aromatic rings can vary significantly. nih.gov

The table below lists the key torsion angle that would be determined by SC-XRD for this compound.

| Torsion Angle Description | Atom Sequence (Example) | Significance |

| Orientation of Thiophene ring relative to the Pyrimidine ring | N(pyrimidine)-C(pyrimidine)-C(thiophene)-C(thiophene) | Determines molecular planarity and conjugation |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for monitoring reaction progress, isolating products, and determining the purity of the final compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. thieme.de In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). mdpi.com The plate is then developed in a suitable solvent system.

By comparing the spots of the reaction mixture with those of the starting materials, chemists can track the consumption of reactants and the appearance of the product spot. The retention factor (Rf value) for the product will differ from that of the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. Visualization is typically achieved under UV light, as the aromatic rings in the compound will absorb UV radiation. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for both the purification of compounds and the assessment of their purity. nih.gov

Purity Assessment: Analytical HPLC is used to determine the purity of a sample of this compound. A small amount of the compound is dissolved and injected into the HPLC system. A common setup would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound elutes from the column at a characteristic retention time, and a detector (typically UV-Vis) generates a peak. The purity is calculated from the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

Compound Purification: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate larger quantities of material. This method is employed when other purification techniques, such as recrystallization, are ineffective. Fractions are collected as they elute from the column, and those containing the pure desired compound are combined and the solvent evaporated.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the comprehensive analysis of this compound and its derivatives. This powerful hyphenated method allows for the efficient separation of the analyte from complex matrices, followed by its sensitive and selective detection and structural elucidation based on its mass-to-charge ratio and fragmentation patterns. While specific experimental LC-MS data for this compound is not extensively documented in publicly available literature, a robust analytical approach can be extrapolated from established methods for pyrimidine and thiophene derivatives. nih.govplos.orgcreative-proteomics.comnih.govresearchgate.netfrontiersin.org

Chromatographic Separation

The separation of this compound and its potential metabolites or degradation products is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The retention behavior of the compound is primarily governed by its polarity. nih.govnih.govchromatographyonline.com The pyrimidin-4-ol core, with its potential for tautomerism and hydrogen bonding, imparts a degree of polarity, while the methyl and thiophenyl substituents introduce lipophilic character.

A typical RP-HPLC setup would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic modifier like acetonitrile or methanol. tut.ac.jp The gradient elution, where the proportion of the organic solvent is increased over time, facilitates the elution of compounds with varying polarities. The elution profile of this compound would be influenced by the specific gradient program, flow rate, and column temperature.

Mass Spectrometric Detection and Fragmentation

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like pyrimidine derivatives, as it minimizes in-source fragmentation and primarily generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation and elucidation. In this process, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The resulting fragmentation pattern provides a veritable "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of pyrimidine and thiophene-containing compounds, a predictable fragmentation pathway for this compound can be proposed. researchgate.netresearchgate.netarkat-usa.orgsphinxsai.comsapub.orgnih.govresearchgate.netchemijournal.comresearchgate.net Key fragmentation pathways would likely involve cleavages of the pyrimidine ring, the thiophene ring, and the bond connecting these two moieties. The loss of small neutral molecules such as CO, HCN, and radicals like CH₃• are also common fragmentation routes for such heterocyclic systems. sphinxsai.comsapub.org

The interactive data table below outlines the plausible major fragment ions that could be observed in the positive ion ESI-MS/MS spectrum of this compound.

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃• (Methyl radical) | Loss of the methyl group from the pyrimidine ring. |

| [M+H]⁺ | [M+H - CO]⁺ | CO (Carbon monoxide) | Rupture of the pyrimidin-4-ol ring. |

| [M+H]⁺ | [C₄H₃S]⁺ | C₅H₅N₂O (Methyl-pyrimidinol radical) | Thiophenyl cation resulting from cleavage of the bond between the pyrimidine and thiophene rings. |

| [M+H]⁺ | [C₅H₅N₂O]⁺ | C₄H₃S (Thiophenyl radical) | Methyl-pyrimidinol cation resulting from cleavage of the bond between the pyrimidine and thiophene rings. |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN (Hydrogen cyanide) | Fission of the pyrimidine ring. |

The precise m/z values and relative abundances of these fragments would be instrumental in confirming the identity of this compound in a sample. High-resolution mass spectrometry (HRMS) can further enhance confidence in identification by providing highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions.

Mechanistic and Biological Activity Investigations of 2 Methyl 6 Thiophen 3 Yl Pyrimidin 4 Ol and Its Derivatives

Research on Potential Pharmacological Activities

Investigations into the pharmacological profile of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol and its derivatives have uncovered promising activities, particularly as antiproliferative and antimicrobial agents. The thienopyrimidine scaffold, a fusion of thiophene (B33073) and pyrimidine (B1678525) rings, serves as a versatile pharmacophore, likely due to its structural resemblance to purine (B94841) bases like adenine (B156593) and guanine. nih.gov This relationship allows these compounds to interact with a wide array of biological targets.

Antiproliferative and Anticancer Mechanism Investigations

The anticancer properties of thienopyrimidine derivatives are a major focus of research, with studies exploring their ability to inhibit key enzymes, modulate critical signaling pathways, and induce programmed cell death in cancer cells.

A primary mechanism for the anticancer effect of thienopyrimidine derivatives is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. ontosight.ai Dysregulation of kinase activity is a hallmark of many cancers.

Derivatives of the thienopyrimidine scaffold have shown potent inhibitory activity against several kinase families:

Phosphoinositide 3-kinases (PI3Ks): A novel series of thienopyrimidine derivatives has been identified as highly potent and selective PI3K inhibitors. nih.gov These compounds demonstrated nanomolar PI3Kα inhibitory potency with significant selectivity over the mTOR kinase, a related enzyme in the same pathway. nih.govmdpi.com

Janus Kinases (JAKs): The JAK/STAT signaling pathway is critical for cytokine signaling, and its constitutive activation is associated with various diseases, including cancer. nih.govresearchgate.net Selective inhibition of JAK1 is a viable strategy to overcome treatment resistance in some cancers, and pyrimidine-based compounds have been developed as highly selective JAK1 kinase inhibitors. researchgate.net

Cyclin-Dependent Kinases (CDKs): CDK-2 is a key regulator of the cell cycle, and its overexpression is found in numerous human cancers. Computational studies on thiophene-containing heterocyclic compounds, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives, have shown powerful binding interactions with the active site of CDK-2, suggesting their potential as anti-proliferative agents that target cell cycle progression. researchgate.net

Fms-like Tyrosine Kinase 3 (FLT3): Thienopyrimidine derivatives have been investigated for their activity against various kinases, including FLT3, which is often mutated in acute myeloid leukemia.

VEGFR-2 and EGFR: Some novel 4-thiophenyl-pyrimidine derivatives have been designed as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Thienopyrimidine Derivatives | PI3Kα | Demonstrated nanomolar inhibitory potency and over 100-fold selectivity against mTOR. | nih.gov |

| Thienopyrimidine Derivatives | PI3K/mTOR | Identified as potent dual PI3K/mTOR inhibitors, with some analogues entering clinical studies. | mdpi.com |

| Aminopyrimidine Derivatives | JAK1 | Medicinal chemistry optimization led to a highly selective JAK1 kinase inhibitor (AZD4205). | researchgate.net |

| Thiophene/Pyrimidine Hybrids | EGFR/VEGFR-2 | Designed as dual-target inhibitors for potential anticancer applications. | nih.gov |

The antiproliferative effects of these compounds are often a direct result of their ability to modulate key intracellular signaling pathways that control cell growth, survival, and metabolism.

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer and is a primary target for thienopyrimidine derivatives. nih.govmdpi.com By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, which are central nodes in pathways promoting cell proliferation and inhibiting apoptosis. nih.govmdpi.com The thienopyrimidine core is considered an active pharmacophore in several PI3K inhibitors that have advanced to clinical trials, such as GDC-0941. mdpi.com

The JAK/STAT pathway is another crucial target. nih.gov Constitutive activation of this pathway is linked to malignancies. researchgate.net Pyrimidine-based inhibitors have been specifically designed to target JAK1, a key kinase in this pathway, to block the phosphorylation and subsequent signaling of STAT3, a transcription factor involved in cancer cell survival and proliferation. researchgate.net

The structural similarity of the thienopyrimidine scaffold to natural purine bases suggests a potential for these compounds to interact with DNA and associated enzymes. nih.govtandfonline.com While detailed biophysical studies on the specific binding modes of this compound are limited, research on related compounds provides insights.

Computational docking studies have been employed to investigate the interaction between thienopyrimidine derivatives and DNA-processing enzymes like topoisomerase II. tandfonline.com These studies indicate that the compounds can fit within the enzyme's binding pocket, potentially interfering with its function in DNA replication and repair. The flat, aromatic nature of the fused ring system is suitable for interactions within hydrophobic DNA regions or enzyme active sites. nih.gov Some pyrimidine derivatives are known to induce DNA breaks or inhibit DNA synthesis by being incorporated into the DNA strand during replication. mdpi.com While direct evidence for electrostatic or groove binding is not fully elucidated, the purine-like structure remains a strong indicator of potential DNA-interactive capabilities.

A key outcome of inhibiting critical kinase and signaling pathways is the induction of programmed cell death (apoptosis) in cancer cells. Thienopyrimidine derivatives have been shown to trigger apoptosis, a desirable outcome for an anticancer agent. researchgate.net For instance, certain derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. researchgate.net

In addition to apoptosis, some thiophene and thienopyrimidine derivatives have been found to induce autophagy, a cellular process involving the degradation of cellular components. While autophagy can sometimes promote cell survival, it can also lead to a form of programmed cell death and, in some contexts, sensitize cancer cells to therapeutic agents. The precise role and mechanism of autophagy induction by these compounds are areas of active investigation.

Antimicrobial and Antiviral Activity Research

The thienopyrimidine scaffold is a recurring motif in compounds developed for anti-infective purposes. nih.gov This is attributed to their ability to inhibit essential pathways in microbes and viruses.

Thienopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. researchgate.netresearchgate.net Their mechanism of action can involve the inhibition of vital enzymes necessary for microbial survival. For example, studies have identified thienopyrimidines as inhibitors of the respiratory complex I in Helicobacter pylori, a pathway essential for the bacterium's energy production. nih.gov

In the realm of antiviral research, thienopyrimidine derivatives have shown promise. Notably, analogues where the purine base of the antiviral drug acyclovir (B1169) was replaced with a thienopyrimidinone core exhibited significant activity against the Hepatitis B Virus (HBV). nih.gov Certain derivatives achieved efficacy similar to the reference drug lamivudine (B182088) in inhibiting HBV DNA production. nih.gov

| Compound Class | Activity Type | Target/Organism | Key Findings | Reference |

|---|---|---|---|---|

| Thienopyrimidine Derivatives | Antibacterial | Helicobacter pylori | Inhibited the NuoB-NuoD interface of the respiratory complex I. | nih.gov |

| Thienopyrimidinone Derivatives | Antiviral | Hepatitis B Virus (HBV) | Showed potent inhibition of HBV DNA production, with EC50 values in the submicromolar range. | nih.gov |

| Various Thienopyrimidines | Antibacterial/Antifungal | Various pathogens | Exhibited broad-spectrum activity in multiple screening studies. | nih.govresearchgate.netresearchgate.net |

Antibacterial Spectrum and Efficacy Studies (e.g., against E. coli, S. aureus)

Derivatives of thiophene-linked pyrimidinones (B12756618) have demonstrated a range of antibacterial activities against various bacterial strains, including multidrug-resistant ones. Research into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which share a core thieno[2,3-d]pyrimidine (B153573) structure, revealed notable activity against Gram-positive bacteria. pensoft.net Specifically, these compounds showed good efficacy against strains of Staphylococcus aureus and Bacillus subtilis. pensoft.net The highest activity was observed in derivatives with no substituents on the benzene (B151609) ring or those with small para-position substituents like methyl or methoxyl groups. pensoft.net

Further studies on different hybrids have quantified this antibacterial efficacy. For example, certain 4-(4-methoxyphenyl)-linked hybrids were particularly effective against Staphylococcus aureus and Escherichia coli, showing potency greater than the reference antibiotic ciprofloxacin (B1669076) with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the ranges of 2.0 to 2.1 µM and 4.1 to 4.2 µM, respectively. researchgate.net Other related compounds, bis(1,3,4‐oxadiazoles), also showed high efficacy against S. aureus and E. coli, with MIC values between 3.8 and 3.9 μM and MBC values from 7.7 to 15.8 μM. researchgate.net

The investigation of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli ST131 has also been a subject of interest. nih.gov Molecular docking studies of these compounds indicated interactions with the binding pocket of the β-lactamase enzyme, suggesting a mechanism for their antibacterial effects. nih.gov

Below is an interactive data table summarizing the antibacterial activity of various thiophene-pyrimidine derivatives.

| Compound Class | Bacterial Strain | MIC Value | MBC Value | Reference |

| 4-(4-methoxyphenyl)-linked hybrids (1i, 1j) | Staphylococcus aureus | 2.0 - 2.1 µM | 4.1 - 4.2 µM | researchgate.net |

| 4-(4-methoxyphenyl)-linked hybrids (1i, 1j) | Escherichia coli | 2.0 - 2.1 µM | 4.1 - 4.2 µM | researchgate.net |

| bis(1,3,4‐oxadiazoles) (11c, 11f) | Staphylococcus aureus | 3.8 - 3.9 µM | 7.7 - 15.8 µM | researchgate.net |

| bis(1,3,4‐oxadiazoles) (11c, 11f) | Escherichia coli | 3.8 - 3.9 µM | 7.7 - 15.8 µM | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines (14a, 14f) | Staphylococcus aureus | 125 - 250 µg/mL | Not Specified | researchgate.net |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | Good Activity | Not Specified | pensoft.net |

Antifungal Activity against Specific Fungal Strains (e.g., Candida albicans)

Thiophene derivatives have been investigated for their potential as antifungal agents, particularly against clinically relevant Candida species. One study focused on the thiophene derivative 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), which demonstrated antifungal action against fluconazole-resistant strains of C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. nih.gov This compound exhibited 100% fungal inhibition with MICs ranging from 100 to 200 µg/ml. nih.gov Furthermore, when combined with fluconazole, it produced a synergistic effect against all tested resistant strains. nih.gov The compound was also found to inhibit the formation of biofilms, a key virulence factor associated with drug resistance in Candida infections. nih.gov

The mechanism of action for compound 2AT appears to involve the induction of apoptosis-like characteristics, such as chromatin condensation, and causing significant ultrastructural changes in Candida cells. nih.gov Another study on a novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol (B1673409), also showed promising antifungal activity against various Candida species. researchgate.net It was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and showed high effectiveness against Candida glabrata and Candida parapsilosis. researchgate.net

The table below summarizes the minimum inhibitory concentrations for a representative thiophene derivative.

| Compound | Fungal Strain | MIC Value (Alone) | Finding | Reference |

| 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Candida spp. (resistant) | 100 - 200 µg/mL | Showed synergistic effect with fluconazole | nih.gov |

Antiviral Properties, including Non-nucleoside Reverse Transcriptase Inhibition (e.g., against HIV-1)

Derivatives of pyrimidines, specifically dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), have been a focus of research for non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net NNRTIs are a class of antiretroviral drugs that bind to a site on the reverse transcriptase enzyme, distinct from the nucleotide-binding site, causing a conformational change in the protein that inhibits its function. youtube.com This action prevents the conversion of viral RNA into DNA, a critical step in the replication cycle of retroviruses like HIV. youtube.com

Studies on S-DABO analogues, which feature a pyrimidine core, have demonstrated activity against both HIV-1 and HIV-2. nih.govresearchgate.net A series of 2-(Arylcarbonylmethyl)thio-6-arylthio S-DABO analogues were synthesized and evaluated for their in vitro anti-HIV activity in MT-4 cells. researchgate.net The results showed that these compounds were moderately active, with IC₅₀ values for anti-HIV-1 activity ranging from 0.37 to 29.50 µM and for anti-HIV-2 activity from 23.11 to 181.07 µM. researchgate.net

Another study on 6-naphthylmethyl substituted S-DABO analogues also reported activity against HIV-1, including a double mutated strain (Y181C and K103N), in the micromolar range. nih.gov Some of these compounds were active against both HIV-1 and HIV-2. nih.gov The research suggests that some of these pyrimidine derivatives might interfere with a different target or interact with the reverse transcriptase in a manner distinct from typical NNRTIs. nih.gov

| Compound Class | Virus Strain | IC₅₀ Value Range | Reference |

| 2-(Arylcarbonylmethyl)thio-6-arylthio S-DABOs | HIV-1 | 0.37 - 29.50 µM | researchgate.net |

| 2-(Arylcarbonylmethyl)thio-6-arylthio S-DABOs | HIV-2 | 23.11 - 181.07 µM | researchgate.net |

| 6-Naphthylmethyl substituted S-DABO analogues | HIV-1 | Micromolar range | nih.gov |

| 6-Naphthylmethyl substituted S-DABO analogues | HIV-2 | Active | nih.gov |

Anti-inflammatory Mechanism Studies

Cyclooxygenase (COX) Enzyme Inhibition

Pyrimidine derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The COX enzymes, COX-1 and COX-2, are involved in the production of prostaglandins. While COX-1 is typically involved in "housekeeping" functions, COX-2 expression is induced by inflammatory stimuli. acs.org

A study investigating various pyrimidine derivatives found that some compounds showed high selectivity towards inhibiting COX-2. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. acs.orgnih.gov The efficacy of these pyrimidine derivatives was found to be comparable to the established anti-inflammatory drug meloxicam. nih.gov The synthesis of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives has also been explored, with the resulting compounds showing potent anti-inflammatory activities in vitro and in vivo. nih.gov

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, thiophene and pyrimidine derivatives can modulate inflammation through other mechanisms. In an in vivo mouse model of oral candidiasis, treatment with 3-hydrazinoquinoxaline-2-thiol led to a significant decrease in various inflammatory markers compared to the untreated infected group. researchgate.net These markers included Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), COX-2, inducible nitric oxide synthase (iNOS), and Interferon-gamma (IFN-γ). researchgate.net

Additionally, certain pyrimidine derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells in a dose-dependent manner. nih.gov LPS is a potent inflammatory stimulator, and inhibition of its effects points to the anti-inflammatory potential of these compounds. nih.gov

Other Investigated Biological Mechanisms

In addition to their antimicrobial and anti-inflammatory properties, certain thiophene-pyrimidine structures have been evaluated for other biological activities. A study on 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol and its precursors demonstrated promising antioxidant capabilities. nih.gov These compounds were assessed for their ability to scavenge the α, α-diphenyl-β-picrylhydrazyl (DPPH) radical and to inhibit lipid peroxidation, both of which are measures of antioxidant activity. nih.gov The tested compounds exhibited potent activity in these assays, suggesting a role in mitigating oxidative stress, which is often associated with inflammatory conditions. nih.gov Furthermore, some pyrimidine derivatives have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory models, confirming their antioxidant properties. nih.gov

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By catalyzing the hydrolysis of the 3' phosphate (B84403) bond in cAMP and cGMP, PDEs terminate their signaling cascades. mdpi.com Inhibition of these enzymes increases the levels of cAMP or cGMP, leading to various physiological effects, making PDE inhibitors valuable therapeutic agents for a range of conditions, including chronic obstructive pulmonary disease, erectile dysfunction, and heart failure. nih.gov

The pyrimidine scaffold is a key structural feature in some documented PDE inhibitors. For instance, PF-04447943, a selective inhibitor of phosphodiesterase 9 (PDE9), incorporates a pyrimidine ring in its complex structure. nih.gov This compound has been shown to enhance synaptic plasticity and cognitive function in rodent models. nih.gov While the pyrimidine core is present in known PDE inhibitors, specific studies on the phosphodiesterase inhibitory activity of this compound have not been detailed in the available research.

Plant Growth Stimulant Properties

Pyrimidine derivatives have been investigated for their role in agriculture as plant growth regulators. auctoresonline.orgauctoresonline.orgrajpub.com These synthetic azaheterocyclic compounds can exhibit regulatory effects on various crops, often at low concentrations, by improving growth throughout the vegetative phase. auctoresonline.orgauctoresonline.org The mechanism of action is thought to be similar to natural phytohormones like auxins and cytokinins, potentially by modulating the biosynthesis and metabolism of these endogenous hormones. auctoresonline.org

Studies have shown that derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, a structure closely related to the core of this compound, can significantly intensify the growth of wheat shoots and roots. auctoresonline.org The regulatory effect of these pyrimidine derivatives is often comparable to or even exceeds that of natural auxins. auctoresonline.orgresearchgate.net The specific activity depends on the chemical substituents on the pyrimidine ring. rajpub.comresearchgate.net While the 6-methyl-pyrimidin-4-ol scaffold is associated with this activity, the specific plant growth stimulant properties of this compound have not been explicitly documented.

In Vitro Cellular and Biochemical Assay Methodologies for Activity Profiling

Cell Line-Based Cytotoxicity Assays (e.g., MTT assay on MCF-7, HepG2, HCT 116 cell lines)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of chemical compounds on cancer cell lines. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be dissolved and quantified by spectrophotometry. A decrease in formazan production correlates with reduced cell viability or proliferation.

This methodology is frequently applied to screen pyrimidine and thiophene derivatives for anticancer activity against various human cancer cell lines, including:

MCF-7: A human breast adenocarcinoma cell line.

HepG2: A human hepatocellular carcinoma cell line.

HCT 116: A human colorectal carcinoma cell line.

Numerous studies have reported the cytotoxicity of compounds containing pyrimidine, thiophene, or thienopyrimidine scaffolds against these cell lines, demonstrating a wide range of potencies. nih.govresearchgate.netekb.eg For example, certain chalcone-thienopyrimidine derivatives have shown robust cytotoxicity against both HepG2 and MCF-7 cells. nih.gov Similarly, various thiophene derivatives have demonstrated significant inhibition of HCT-116 cell viability. researchgate.net

Table 1: Examples of Cytotoxicity of Related Pyrimidine and Thiophene Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indolyl-pyrimidine hybrid | MCF-7 | 5.1 | ekb.eg |

| Indolyl-pyrimidine hybrid | HepG2 | 5.02 | ekb.eg |

| Indolyl-pyrimidine hybrid | HCT-116 | 6.6 | ekb.eg |

| Pyrimidinone derivative | HCT-116 | 3.75 | ekb.eg |

| Pyrimidinone derivative | MCF-7 | 5.13 | ekb.eg |

| Pyrimidine-2-thione derivative | HCT-116 | 10.72 | ekb.eg |

| Pyrimidine-2-thione derivative | HepG2 | 18.95 | ekb.eg |

Note: The data in this table is for structurally related compounds and not for this compound.

Enzyme Inhibition Assays (e.g., FLT3 kinase activity)

Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. acs.org Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to uncontrolled cell proliferation. acs.org Consequently, FLT3 kinase has become an important therapeutic target for AML. researchgate.net

The pyrimidine and thienopyrimidine scaffolds are central to the development of many FLT3 inhibitors. nih.govacs.org Researchers have synthesized and evaluated numerous derivatives, identifying compounds with potent inhibitory activity in the nanomolar range. acs.org For instance, certain 2-aminopyrimidine (B69317) derivatives have demonstrated high selectivity and potent inhibition of FLT3 kinase. acs.org Similarly, thienopyrimidine-based analogues have been identified as a promising class of FLT3 inhibitors. nih.gov These findings suggest that the core structure of this compound is relevant to this area of research, although its specific activity against FLT3 kinase has not been reported.

DNA Binding Assays (e.g., UV-absorption spectroscopy with calf thymus DNA)

Understanding the interaction between small molecules and DNA is crucial, as DNA is a primary target for many anticancer drugs. UV-visible absorption spectroscopy is a fundamental technique used to investigate the binding of a compound to calf thymus DNA (ctDNA). nih.govnih.gov When a small molecule binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), can be observed. nih.govlongdom.org

Hypochromism , often accompanied by a bathochromic (red) shift, typically suggests an intercalative binding mode, where the compound inserts itself between the base pairs of the DNA double helix. longdom.org

Hyperchromism or minor spectral shifts can indicate groove binding or electrostatic interactions. ut.ac.ir

By titrating a fixed concentration of the compound with increasing amounts of ctDNA, a binding constant (Kb) can be calculated, which quantifies the affinity of the compound for DNA. nih.govnih.gov This method, often complemented by other techniques like fluorescence spectroscopy and viscosity measurements, helps to elucidate the specific mode of interaction (e.g., intercalation vs. groove binding). ut.ac.irbrieflands.com While this is a common method for characterizing heterocyclic compounds, no DNA binding studies have been published for this compound.

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol?

Methodological Answer: Synthesis typically involves cyclocondensation of thiourea derivatives with β-diketones or alkylation of pyrimidinone precursors. For example:

- Thiophene Integration : Reacting 6-methylpyrimidin-4-ol derivatives with 3-thiopheneboronic acid under Suzuki-Miyaura coupling conditions .

- Alkylation : Methylation of 6-thiopyrimidin-4(3H)-one using methyl iodide (MeI) or dimethyl sulfate in the presence of K₂CO₃/EtOH or MeONa/MeOH, followed by substitution with thiophen-3-yl groups via nucleophilic aromatic substitution .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methylation | MeI, K₂CO₃, EtOH, reflux | 85-90% | |

| Thiophene Substitution | 3-Thiopheneboronic acid, Pd(PPh₃)₄, DMF, 80°C | 70-75% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound's biological activity?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies:

Q. Table 2: Substituent Impact on Anticonvulsant Activity

| Substituent (R) | ED₅₀ (mg/kg) | Notes | Reference |

|---|---|---|---|

| -CF₃ | 12.5 | High potency due to lipophilicity | |

| -OCH₃ | 25.0 | Moderate activity, H-bond donor |

Q. What methodologies address hydrogen bonding patterns in the crystal structure?

Methodological Answer:

- Graph Set Analysis : Assigns hydrogen bond motifs (e.g., chains, rings) using Etter’s formalism to predict aggregation behavior .

- SHELX Parameterization : Refinement of anisotropic displacement parameters (ADPs) resolves disorder in hydroxyl-thiophene interactions .

Example : In monoclinic P2₁/c systems, O-H···N hydrogen bonds (2.8–3.0 Å) stabilize layered packing .

Q. How to resolve contradictions in substituent effects observed in biological assays?

Methodological Answer:

- Multivariate Analysis : Principal component analysis (PCA) isolates variables (e.g., logP, steric bulk) causing divergent results .

- Crystallographic Validation : Compare X-ray structures of active vs. inactive analogs to identify conformational biases .

Case Study : Discrepancies in -CF₃ vs. -Cl activity were resolved by MD simulations showing differential binding to γ-aminobutyric acid (GABA) receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.